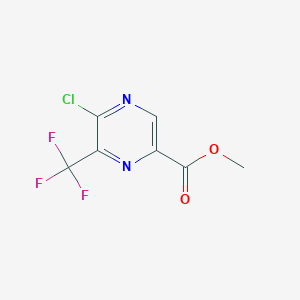

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYPYTSNHTXCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Esterification

In this classical approach, the carboxylic acid reacts with methanol under acidic conditions:

Conditions :

Acyl Chloride Intermediate

An alternative method converts the carboxylic acid to its acyl chloride before esterification:

-

Chlorination : Treat the acid with thionyl chloride (SOCl) or oxalyl chloride ((COCl)) in dichloromethane (DCM) at 0–25°C.

-

Esterification : React the acyl chloride with methanol in the presence of a base (e.g., triethylamine) to neutralize HCl.

Advantages : Higher purity and faster reaction times compared to Fischer esterification.

Nucleophilic Substitution on Pyrazine Intermediates

Another strategy involves modifying pre-functionalized pyrazine cores. A patented method for synthesizing 2-chloro-5-(difluoromethoxy)pyrazine provides insights into analogous reactions for introducing chloro and trifluoromethyl groups:

Chlorination and Trifluoromethylation

Starting Material : Methyl pyrazine-2-carboxylate.

Steps :

-

Chlorination : Use POCl or PCl to introduce chlorine at the 5-position.

-

Trifluoromethylation : Employ trifluoromethylating agents (e.g., CFCu, Ruppert–Prakash reagent (TMSCF)) under catalytic conditions.

Key Challenges :

-

Regioselectivity: Ensuring substitution at the 6-position requires directing groups or protective strategies.

-

Catalysts : Cesium carbonate (CsCO) enhances nucleophilic substitution efficiency, as demonstrated in related pyrazine syntheses.

One-Pot Multicomponent Reactions

Building the pyrazine ring de novo with pre-installed substituents offers a streamlined approach:

Condensation of Diamines and Dicarbonyls

Reactants :

-

2,5-Diamino-3-chloro-4-(trifluoromethyl)benzoic acid.

-

Glyoxal or diketone derivatives.

Conditions :

Mechanism : The reaction proceeds via cyclocondensation, followed by oxidation to aromatize the pyrazine ring.

Comparative Analysis of Methods

Optimization and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has shown potential as a building block in drug discovery:

- Immunomodulation : The compound can inhibit the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response regulation. This inhibition may be beneficial in treating cancers where excessive STING activation promotes tumor growth and immune evasion .

- Antimicrobial Properties : Its structural characteristics suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.

Agrochemical Applications

The compound's unique trifluoromethyl group enhances its effectiveness as an agrochemical:

- Pesticide Development : Due to its biological activity, it may be utilized in the formulation of pesticides or herbicides that target specific pests while minimizing environmental impact.

Case Study 1: Cancer Immunotherapy

Research has indicated that this compound can effectively modulate immune responses in preclinical cancer models. By inhibiting the STING pathway, it may reduce tumor progression and enhance the efficacy of existing immunotherapies. Further clinical trials are necessary to validate these findings.

Case Study 2: Antimicrobial Efficacy

In laboratory settings, derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens. These results suggest its potential application in developing new antimicrobial agents that could address rising antibiotic resistance.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and carboxylate groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Physicochemical Properties

*Similarity scores (0–1) based on structural overlap with the target compound .

Key Observations :

- Trifluoromethyl vs.

- Ester Group Variation: Ethyl esters (e.g., Ethyl 6-chloropyrazine-2-carboxylate) exhibit slightly higher molecular weights than methyl esters but may offer improved solubility in non-polar solvents .

- Carboxamide Derivatives : Compounds like 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide demonstrate enhanced antimycobacterial activity (IC₅₀ = 41.9 µmol/L) compared to ester derivatives, highlighting the role of carboxamide groups in target binding .

Hazard and Stability

- The trifluoromethyl group in the target compound increases its stability against metabolic degradation but may contribute to higher toxicity (e.g., respiratory irritation) compared to non-fluorinated analogues .

- Methyl 5-chloropyrazine-2-carboxylate (MW = 172.57), lacking the trifluoromethyl group, has fewer hazard warnings, underscoring the impact of fluorination on safety profiles .

Biological Activity

Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate (CAS No. 1688685-61-1) is a synthetic compound belonging to the pyrazine family, characterized by its unique trifluoromethyl and chloro substituents. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential applications, and relevant research findings.

- Molecular Formula : C7H4ClF3N2O2

- Molecular Weight : 240.57 g/mol

- Boiling Point : Approximately 254.8 °C (predicted)

- Density : 1.510 g/cm³ (predicted)

This compound exhibits its biological activity through various mechanisms:

- Interaction with Biological Targets : The compound interacts with multiple biological targets, influencing various biochemical pathways. Its structure allows it to engage with enzymes and proteins involved in critical cellular processes.

- Cellular Effects : It has been observed to modulate cell signaling pathways, gene expression, and metabolic processes. Such modulation can lead to alterations in cell growth, differentiation, and apoptosis.

- Inhibition of Cytochrome P450 Enzymes : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, thereby influencing pharmacokinetics and therapeutic efficacy .

Antimicrobial Properties

This compound has shown promising antimicrobial activity:

- Antimycobacterial Activity : Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 1.56 μg/mL for structurally related pyrazine derivatives . While specific data for this compound is limited, its structural analogs suggest potential effectiveness against mycobacterial strains.

- Antifungal Activity : Research on related compounds indicates moderate antifungal activity against strains such as Trichophyton mentagrophytes, with MIC values ranging from 15.62 µmol/L to higher concentrations depending on the specific derivative tested .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimycobacterial | Potential inhibition of M. tuberculosis | |

| Antifungal | Moderate activity against fungi | |

| Enzyme Inhibition | Interaction with cytochrome P450 |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazine derivatives similar to this compound:

- Antimycobacterial Studies : A study highlighted the synthesis of various pyrazine derivatives, noting that some exhibited comparable activity to established antimycobacterial agents like pyrazinamide (PZA), especially under acidic conditions which enhance their efficacy .

- Antifungal Evaluations : Another investigation assessed the antifungal properties of substituted pyrazines, revealing that certain derivatives showed significant activity against fungal pathogens, suggesting a potential therapeutic application in antifungal treatments .

- Cytochrome P450 Inhibition : Research indicated that similar compounds could inhibit cytochrome P450 enzymes, impacting drug metabolism and presenting opportunities for developing novel pharmacological agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.